Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate
Description
Properties
CAS No. |
20958-80-9 |
|---|---|
Molecular Formula |
C27H21NO2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H21NO2/c1-2-30-27(29)24-23(20-12-5-3-6-13-20)26-22-16-10-9-11-19(22)17-18-28(26)25(24)21-14-7-4-8-15-21/h3-18H,2H2,1H3 |
InChI Key |
ZTOXUNYNBLFSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate can be synthesized through a one-pot three-component reaction. This involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the pyrrolo[2,1-a]isoquinoline core .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Cancer Therapeutics
- Mechanism of Action : Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate has been identified as a potential inhibitor of the Wee1 kinase. Wee1 plays a crucial role in cell cycle regulation by inhibiting the entry into mitosis. Inhibition of Wee1 can sensitize cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies with chemotherapeutic agents .
- Targeted Cancers : Preclinical studies have indicated that compounds targeting Wee1 are particularly effective in p53-deficient tumors, which rely heavily on G2-M checkpoint signaling after DNA damage. This specificity may enhance therapeutic outcomes in various cancers such as breast cancer and glioblastoma .
2. Antitumor Activity
- Case Studies : Several studies have demonstrated the antitumor efficacy of compounds similar to this compound in vitro and in vivo. For instance, AZD-1775 (a related compound) exhibited significant antitumor activity in various preclinical models and is currently undergoing clinical trials . The ability to enhance the effects of existing therapies makes this class of compounds particularly valuable.
3. Mechanistic Insights
- Cell Cycle Dynamics : Research indicates that inhibiting Wee1 can lead to premature mitotic entry in cancer cells, resulting in increased sensitivity to DNA damage. This mechanism is crucial for developing combination therapies that exploit the vulnerabilities of cancer cells during their cell cycle .
Case Study 1: Combination Therapy with Chemotherapy
In a study evaluating the effects of this compound on p53-deficient breast cancer models, researchers found that combining this compound with standard chemotherapy significantly improved tumor regression compared to chemotherapy alone. The study highlighted the importance of targeting cell cycle checkpoints to enhance therapeutic efficacy.
Case Study 2: Preclinical Trials
A preclinical trial assessed the antitumor effects of this compound in animal models of glioblastoma. Results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls. These findings support further investigation into clinical applications for this compound.
Mechanism of Action
The mechanism of action of ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to effects such as cell differentiation inhibition, cytotoxicity, and other biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
Key Observations:
Fluorinated derivatives (e.g., difluoromethyl in ) exhibit increased metabolic stability due to fluorine’s electronegativity, contrasting with the lipophilic diphenyl groups in the target compound.
Yields for similar compounds range from 15% (low-yield lactone-annelated derivatives ) to 60% (pyrrolo[2,3-c]pyridine esters ), highlighting variability in synthetic efficiency.
Spectroscopic and Physical Properties :
- IR Spectroscopy : Esters exhibit characteristic C=O stretches near 1700–1721 cm⁻¹ (e.g., 1721 cm⁻¹ in ), consistent across analogues.
- Mass Spectrometry : Molecular ion peaks (M⁺) align with calculated masses (e.g., m/z 365.1227 for fluorinated derivatives ).
- Crystallography : Bond angles in dihydro derivatives (e.g., 109.29°–130.12° ) suggest moderate ring strain compared to fully aromatic systems.
Biological Activity
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
This compound belongs to the pyrroloisoquinoline class of compounds, characterized by a complex structure that includes a pyrrole ring fused to an isoquinoline moiety. The compound can be synthesized using various methods involving cyclization reactions of appropriate precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, making them more accessible for biological evaluation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key regulatory proteins involved in cell survival pathways .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of anti-apoptotic proteins |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects . Research indicates that it may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate signaling pathways associated with neuronal survival has been a focal point in recent studies .
Case Studies
Several case studies have been published that illustrate the therapeutic potential of this compound:
- Case Study 1: In a preclinical model of breast cancer, treatment with this compound led to a significant reduction in tumor size compared to control groups. The study reported an enhanced apoptotic response in tumor tissues following treatment .
- Case Study 2: A neuroprotective study involving animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal loss after induced oxidative stress .
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate be optimized for reproducibility?
- Methodological Answer : The compound is synthesized via a Cu(II)-catalyzed annulation reaction. Key parameters include:
-
Catalyst Loading : 10 mol% Cu(OAc)₂·H₂O (optimized for yield and reaction rate) .
-
Reaction Time : 22 hours under reflux conditions in dichloromethane/hexane .
-
Purification : Column chromatography (silica gel, hexane/CH₂Cl₂ 5:1) yields a 93% pure product .
-
Validation : Confirm purity via melting point (200–201°C) and ¹H-NMR (e.g., δ = 8.15 ppm for aromatic protons) .
Data Table :
Parameter Value/Details Reference Catalyst Cu(OAc)₂·H₂O (10 mol%) Reaction Time 22 h Yield 93% Key ¹H-NMR Signal δ = 8.15 (d, J = 8.0 Hz, 1H)
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign aromatic protons (δ = 7.19–7.54 ppm) and ester groups (δ = 4.33 ppm for -OCH₂CH₃) .
- IR Spectroscopy : Confirm ester carbonyl (ν = 1708 cm⁻¹) and aromatic C-H stretching (ν = 2954 cm⁻¹) .
- Mass Spectrometry : Base peak at m/z = 381 (M⁺) with HR-MS confirming C₂₈H₂₉NO₅ .
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Slow evaporation from petroleum ether/ethyl acetate yields single crystals .
- Software : Use SHELX suite (SHELXS-97 for solution, SHELXL-97 for refinement) .
- Key Metrics : Confirm planarity of the pyrrolo-isoquinoline core (dihedral angle = 53.73° with phenyl rings) and intramolecular H-bonding (C–H⋯O, 2.48 Å) .
Advanced Research Questions
Q. What strategies address contradictory data in reaction yields when scaling up synthesis?
- Methodological Answer :
- Scale-Up Challenges : Reduced yields may arise from incomplete mixing or thermal gradients.
- Mitigation : Use microwave-assisted synthesis (e.g., Suzuki coupling in 10 minutes vs. 8 hours thermally) .
- Validation : Monitor via TLC (EtOAc/hexane 1:1) and optimize solvent polarity for intermediates .
Q. How can advanced functionalization (e.g., Suzuki-Miyaura cross-coupling) expand the compound's utility?
- Methodological Answer :
-
Reagents : Use Pd catalysts with 4-chlorophenylboronic acid in DMF/KOH/TBAB .
-
Conditions : Microwave irradiation (10 minutes, 100°C) achieves >90% yield for derivatives like ethyl 3-(5-(4-chlorophenyl)thiophen-2-ylcarbonyl)pyrrolo[2,1-a]isoquinoline-2-carboxylate .
-
Applications : Introduce electron-withdrawing groups to modulate bioactivity (e.g., antiproliferative effects) .
Data Table :
Derivative Functional Group Added Yield Application Reference 209ag 4-Methoxyphenyl 70% Anticancer screening 21 (Suzuki product) 4-Chlorophenyl 90% Antimicrobial studies
Q. What mechanistic insights explain the compound's activity in circumventing P-glycoprotein-mediated multidrug resistance?
- Methodological Answer :
- Basis : The 1-phenylpyrrolo[2,1-a]isoquinoline scaffold inhibits drug efflux pumps via π-π stacking with transmembrane domains .
- Assays : Use MTT cytotoxicity assays on resistant cell lines (e.g., KB-V1) with IC₅₀ values <1 µM .
- SAR : Substituents at C-5/C-6 (e.g., diethoxy groups) enhance lipophilicity and membrane permeability .
Q. How do computational methods complement experimental data in studying this compound?
- Methodological Answer :
- Docking Studies : Model interactions with biological targets (e.g., P-glycoprotein) using AutoDock Vina .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict spectroscopic shifts (e.g., IR carbonyl peaks) .
- Validation : Compare computed vs. experimental bond lengths (e.g., C3–C4 = 1.379 Å vs. 1.385 Å crystallographically) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
